N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
The compound N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- A pyrazolo[3,4-d]pyrimidin-4-one scaffold, which provides a rigid planar structure conducive to target binding.
- An ethylacetamide side chain at position 1, contributing to solubility and pharmacokinetic modulation.
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-11(23)18-6-7-22-15-14(8-20-22)16(24)21(10-19-15)9-12-2-4-13(17)5-3-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDXKBXWLAHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolopyridines, have been found to interact with various biological targets. For instance, some pyrazolopyridines are known to stimulate soluble guanylate cyclase, an enzyme involved in the regulation of vascular tone.
Mode of Action
Based on its structural similarity to other pyrazolopyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity. This interaction could lead to changes in the biochemical processes regulated by these targets.
Biochemical Pathways
If we consider its potential interaction with soluble guanylate cyclase, it could influence the nitric oxide (no) signaling pathway. This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 362.356 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.
Target Enzymes
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDKs can lead to the suppression of cell proliferation, making it a candidate for cancer therapy .
Interaction with Neuronal Nitric Oxide Synthase (nNOS)
Research indicates that this compound also interacts with neuronal nitric oxide synthase (nNOS). It binds to the heme domain of nNOS, exhibiting type II inhibition. This interaction affects nitric oxide signaling pathways that are critical for various physiological processes including vascular tone regulation and neurotransmission .
Anticancer Activity
The compound has demonstrated significant anticancer properties through its action on CDKs. In vitro studies have shown that it effectively inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It has shown promise in reducing inflammation in various models, potentially through the inhibition of COX enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class:
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. It demonstrates good permeability in Caco-2 assays, indicating potential for oral bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse bioactivity depending on substituent positioning and electronic properties. The target compound’s 4-oxo-4,5-dihydro core is analogous to compounds in (e.g., m , n , o ), which feature tetrahydropyrimidin-1(2H)-yl groups but lack the pyrazolo fusion. The dihydro configuration may enhance metabolic stability compared to fully aromatic systems .
Substituent Analysis
Fluorinated Moieties
- The 4-fluorobenzyl group in the target compound contrasts with the 3-fluorophenyl and 5-fluoro substituents in (e.g., Example 83). Fluorine atoms improve membrane permeability and resistance to oxidative metabolism, but the benzyl group’s bulk may sterically hinder binding compared to smaller fluorophenyl groups .
Side Chain Modifications
- The ethylacetamide chain in the target compound differs from the dimethylamino and isopropoxy groups in Example 83 (). Acetamide side chains balance hydrophilicity and passive diffusion, whereas charged groups (e.g., dimethylamino) may enhance solubility but reduce blood-brain barrier penetration .
- highlights N-substituted acetamide derivatives synthesized via reactions with α-chloroacetamides. The target compound’s ethyl spacer may reduce conformational strain compared to bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
